molecular formula C19H17N3O6S B2798283 N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide CAS No. 955683-82-6

N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

Cat. No.: B2798283
CAS No.: 955683-82-6
M. Wt: 415.42
InChI Key: WGWKBMNROCMUMA-UHFFFAOYSA-N
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Description

N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-acetylsulfamoyl)phenyl)-5-phenyl-oxazole-2-carboxamide
  • N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide

Uniqueness

N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-12(23)22-29(25,26)16-9-5-14(6-10-16)21-18(24)19-20-11-17(28-19)13-3-7-15(27-2)8-4-13/h3-11H,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWKBMNROCMUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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